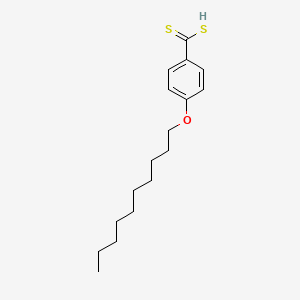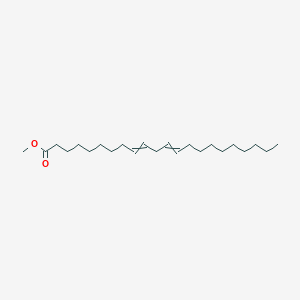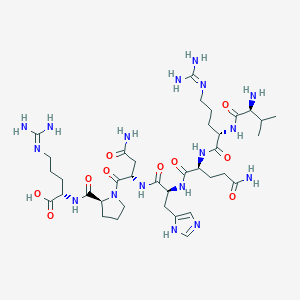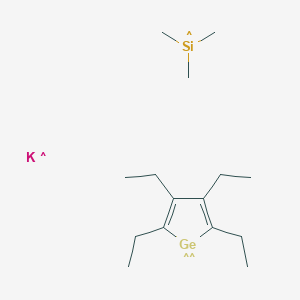![molecular formula C8H19NO5 B14259031 2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) CAS No. 177944-39-7](/img/structure/B14259031.png)
2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) is a complex organic compound characterized by its unique structure, which includes hydroxyl and azanediyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propane-1,2-diol with formaldehyde and a nitrogen source such as ammonia or an amine. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The azanediyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) exerts its effects depends on its specific application. In chemical reactions, the hydroxyl and azanediyl groups can interact with various substrates, facilitating different types of transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(methylene)]di(propane-1,2-diol)
- 4,4’-[((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)]bis(2-methoxyphenol)
Uniqueness
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) is unique due to its specific combination of hydroxyl and azanediyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
177944-39-7 |
|---|---|
Molekularformel |
C8H19NO5 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
3-[(2,3-dihydroxy-2-methylpropyl)-hydroxyamino]-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C8H19NO5/c1-7(12,5-10)3-9(14)4-8(2,13)6-11/h10-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
GIJYZWJXXKQHME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)(CO)O)O)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)



![2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole](/img/structure/B14258984.png)
![(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14259000.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)


![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)



